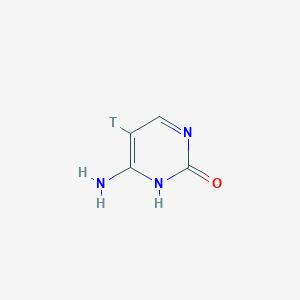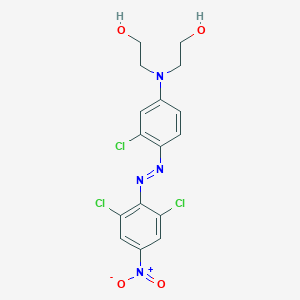
6-amino-5-tritio-1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-5-tritio-1H-pyrimidin-2-one, also known as 5-Tritiated Uridine, is a radioactive compound that has been widely used in scientific research. This compound is a tritiated analog of uridine, which is a nucleoside that plays an essential role in many biological processes. The tritiated form of uridine is used to study the metabolism, transport, and incorporation of nucleosides in cells.
Mécanisme D'action
The mechanism of action of 6-amino-5-tritio-1H-pyrimidin-2-one involves the incorporation of tritiated uridine into RNA and DNA in cells. The tritiated uridine is taken up by cells and incorporated into newly synthesized RNA and DNA. The tritiated uridine can be detected by autoradiography or scintillation counting, which allows researchers to study the kinetics of nucleoside metabolism and transport.
Effets Biochimiques Et Physiologiques
6-amino-5-tritio-1H-pyrimidin-2-one is a radioactive compound, and as such, it can have harmful effects on cells and tissues. However, the levels of tritium used in scientific research are typically low and do not cause significant harm. The tritiated form of uridine is not known to have any specific biochemical or physiological effects on cells or tissues.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-amino-5-tritio-1H-pyrimidin-2-one in lab experiments include its high specificity for nucleoside metabolism and transport, its ability to label RNA and DNA in cells, and its sensitivity to detection by autoradiography or scintillation counting. However, the limitations of using tritiated uridine in lab experiments include its radioactivity, which requires special handling and disposal procedures, and its potential for harm to cells and tissues.
Orientations Futures
There are several future directions for research involving 6-amino-5-tritio-1H-pyrimidin-2-one. One area of research is the development of new methods for the synthesis and purification of tritiated uridine. Another area of research is the study of the effects of drugs on nucleoside metabolism and transport using tritiated uridine. Additionally, the use of tritiated uridine in the study of RNA and DNA synthesis and turnover in cells is an area of ongoing research. Finally, the development of new techniques for the detection and quantification of tritiated uridine in cells and tissues is an important area of future research.
Méthodes De Synthèse
The synthesis of 6-amino-5-tritio-1H-pyrimidin-2-one involves the tritiation of uridine. Tritium is a radioactive isotope of hydrogen that has a half-life of 12.3 years. Tritiated uridine is synthesized by reacting uridine with tritiated water in the presence of a catalyst. The tritiated uridine is then purified by chromatography to obtain 6-amino-5-tritio-1H-pyrimidin-2-one.
Applications De Recherche Scientifique
6-amino-5-tritio-1H-pyrimidin-2-one has been widely used in scientific research to study the metabolism, transport, and incorporation of nucleosides in cells. It is used to label RNA and DNA in cells and to study the kinetics of nucleoside transport and metabolism. The tritiated form of uridine can also be used to study the effects of drugs on nucleoside metabolism and transport.
Propriétés
Numéro CAS |
14419-77-3 |
|---|---|
Nom du produit |
6-amino-5-tritio-1H-pyrimidin-2-one |
Formule moléculaire |
C4H5N3O |
Poids moléculaire |
113.11 g/mol |
Nom IUPAC |
6-amino-5-tritio-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i1T |
Clé InChI |
OPTASPLRGRRNAP-CNRUNOGKSA-N |
SMILES isomérique |
[3H]C1=C(NC(=O)N=C1)N |
SMILES |
C1=C(NC(=O)N=C1)N |
SMILES canonique |
C1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B82421.png)

![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 2-methyl-5-[1-(methylamino)ethylidene]-, dimethyl ester](/img/structure/B82428.png)








